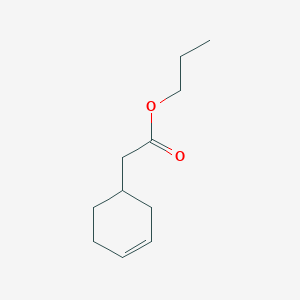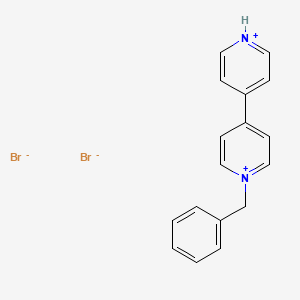
1-Benzyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Applications De Recherche Scientifique
1-Benzyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active molecule. This property allows it to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes and proteins involved in redox processes.
Pathways Involved: Cellular redox signaling pathways and oxidative stress response mechanisms.
Comparaison Avec Des Composés Similaires
1-Benzyl-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar structure but with two benzyl groups instead of one.
4,4’-Bipyridinium derivatives: A broad class of compounds with varying substituents on the bipyridine rings.
Uniqueness: The presence of a single benzyl group in 1-Benzyl-4,4’-bipyridin-1-ium dibromide provides it with unique redox properties and makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
72433-69-3 |
|---|---|
Formule moléculaire |
C17H16Br2N2 |
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H15N2.2BrH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
Clé InChI |
RIHANPXRXLCGMG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


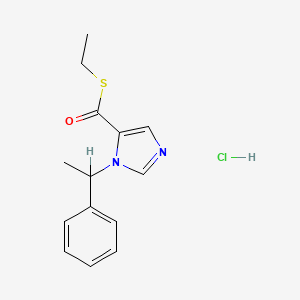
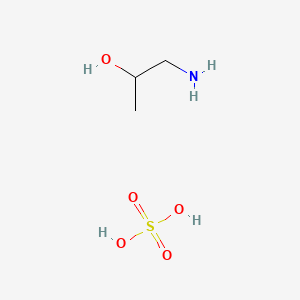


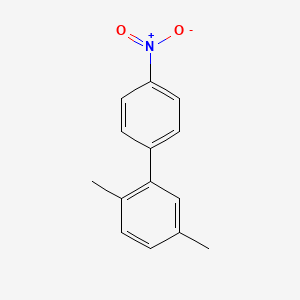
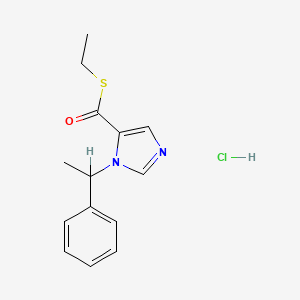
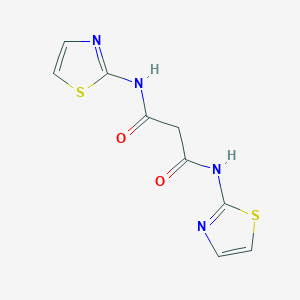
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
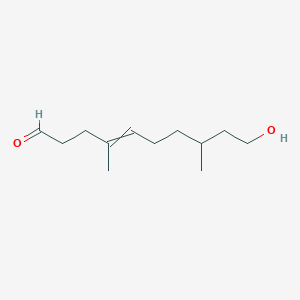
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
